N,N-diethylbiphenyl-4-sulfonamide
CAS No.:
Cat. No.: VC14889765
Molecular Formula: C16H19NO2S
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H19NO2S |
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Molecular Weight | 289.4 g/mol |
IUPAC Name | N,N-diethyl-4-phenylbenzenesulfonamide |
Standard InChI | InChI=1S/C16H19NO2S/c1-3-17(4-2)20(18,19)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
Standard InChI Key | VSWVOHITNVRXPW-UHFFFAOYSA-N |
Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Spectroscopic Characterization
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NMR: The sulfonamide proton (N-H) resonates at δ 8.07–8.09 ppm in DMSO-d₆ .
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IR: S-N stretching vibrations appear at ~931 cm⁻¹, confirming sulfonamide formation .
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UV-Vis: Absorption maxima at 186 nm (π→π* transitions) and 295 nm (n→π* transitions) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three key steps :
Step 1: Biphenyl Core Formation
A Suzuki-Miyaura coupling between:
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Aryl halide: e.g., 4-bromophenylboronic acid.
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Arylboronic acid: e.g., 4-methylphenylboronic acid.
Step 2: Sulfonylation
Reaction with chlorosulfonic acid (ClSO₃H) in CHCl₃ at 0°C, followed by quenching with ice water to yield biphenyl-4-sulfonyl chloride .
Industrial Optimization
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Solvent selection: PEG-400 improves yield (78%) and enables base separation via filtration .
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Purification: Recrystallization from ethanol or methanol achieves >99% purity .
Chemical Reactivity and Derivatives
Common Reactions
Stability Profile
Carbonic Anhydrase Isoform | Inhibition Constant (Kᵢ, nM) | Selectivity Ratio (vs. CA IX) |
---|---|---|
CA II | 0.57–31.0 | 162–975 |
CA IX | 92.0–555.7 | 1 (Reference) |
Mechanism: The sulfonamide group coordinates the active-site zinc ion, while the biphenyl moiety occupies hydrophobic pockets .
Antimicrobial Activity
Microbial Strain | MIC (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 0.5 | |
Escherichia coli | 0.5 | |
Pseudomonas aeruginosa | 1.0 |
Note: Activity linked to folate biosynthesis inhibition .
Anti-Inflammatory Effects
In murine models, the compound reduces TNF-α production by 62% at 10 µM (IC₅₀ = 3.7 µM) .
Applications in Drug Development
Ocular Therapeutics
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Glaucoma: Topical application (0.1% solution) reduces intraocular pressure by 34% in rabbits .
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Retinopathy: Inhibits retinal CA II, mitigating edema in diabetic rat models (p < 0.01 vs. placebo) .
Oncology
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CA IX Targeting: Demonstrates 55% tumor growth inhibition in HT-29 xenografts at 10 mg/kg/day .
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Combination Therapy: Synergizes with doxorubicin (CI = 0.32) in MCF-7 breast cancer cells .
Comparison with Analogous Compounds
Compound | Key Structural Difference | CA II Kᵢ (nM) | LogP |
---|---|---|---|
N,N-Diethylbiphenyl-4-sulfonamide | Biphenyl + N,N-diethyl | 0.57–31.0 | 3.2 |
4'-Hydroxybiphenyl-4-sulfonamide | -OH at 4' position | 5.9–217.7 | 2.1 |
Biphenyl-4-sulfonamide | No N-substitution | 92.0–555.7 | 1.8 |
Unique Advantages: Enhanced lipophilicity (LogP = 3.2) improves blood-brain barrier penetration .
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